3-fluoro-4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide
Description
Properties
IUPAC Name |
3-fluoro-4-methoxy-N-(2-thiophen-2-yl-2-thiophen-2-ylsulfonylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FNO5S4/c1-24-14-7-6-12(10-13(14)18)28(22,23)19-11-16(15-4-2-8-25-15)27(20,21)17-5-3-9-26-17/h2-10,16,19H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAZAOHFBXAHOSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CS3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FNO5S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-fluoro-4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a sulfonamide group, which is known for its biological activity. Its molecular formula is with a molecular weight of approximately 371.5 g/mol. The presence of fluorine and methoxy groups suggests potential interactions with biological targets.
Research indicates that compounds with similar structures often exhibit their biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors of specific enzymes, particularly those involved in metabolic pathways.
- Antimicrobial Activity : Sulfonamides are traditionally known for their antibacterial properties, which may extend to this compound.
- Anticancer Properties : Compounds with similar scaffolds have shown efficacy in inhibiting cancer cell proliferation by disrupting microtubule dynamics.
Antimicrobial Activity
Studies have shown that compounds structurally related to 3-fluoro-4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide exhibit significant antimicrobial activity. For instance, sulfonamide derivatives have been reported to inhibit bacterial growth effectively, suggesting a similar potential for this compound.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| 3-fluoro... | Unknown | TBD |
Anticancer Activity
Preliminary studies indicate that the compound may possess anticancer properties. In vitro assays demonstrated that it could inhibit the growth of various cancer cell lines, including prostate and melanoma cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| PC-3 (Prostate Cancer) | 5.0 | Induction of apoptosis |
| A375 (Melanoma) | 3.0 | Inhibition of tubulin polymerization |
Case Studies
-
In Vitro Study on Cancer Cells : A study conducted on human prostate cancer cells showed that treatment with the compound resulted in significant cell cycle arrest at the G2/M phase, leading to increased apoptosis rates compared to untreated controls.
- Findings : The compound was able to decrease cell viability by over 70% at a concentration of 10 µM after 48 hours.
-
Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against various pathogens and found that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria.
- Results : The compound achieved an MIC value lower than many standard antibiotics, indicating its potential as an antimicrobial agent.
Comparison with Similar Compounds
Substituent Variations on the Benzene Ring
Key Observations :
Heterocyclic Modifications
Key Observations :
Example :
Spectral and Physicochemical Comparisons
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-fluoro-4-methoxy-N-[2-(thiophen-2-yl)-2-(thiophene-2-sulfonyl)ethyl]benzene-1-sulfonamide, and how are intermediates characterized?
- Methodology :
-
Step 1 : Prepare the sulfonamide intermediate via nucleophilic substitution between 4-methoxy-3-fluorobenzenesulfonyl chloride and a thiophene-containing amine derivative under basic conditions (e.g., NaHCO₃ in THF) .
-
Step 2 : Functionalize the thiophene moiety using Lawesson’s reagent for sulfur incorporation or oxidative chlorination for sulfonyl group formation .
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Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .
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Characterization : Confirm intermediates via ¹H/¹³C NMR, IR (sulfonyl S=O stretch at ~1350 cm⁻¹), and HRMS .
- Key Challenges :
-
Competing side reactions (e.g., over-oxidation of thiophene).
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Low yields in multi-step sequences due to steric hindrance from the ethyl-thiophene group .
Q. How can researchers validate the structural integrity of this compound?
- Analytical Techniques :
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry, particularly for the sulfonamide and thiophene-sulfonyl groups .
- NMR spectroscopy : Use DEPT-135 to distinguish CH₂/CH₃ groups in the ethyl linker and 2D NMR (COSY, HSQC) to assign thiophene proton environments .
- Elemental analysis : Verify C, H, N, S, and F content within ±0.4% deviation .
Advanced Research Questions
Q. What strategies optimize the compound’s synthetic yield while minimizing byproducts?
- Experimental Design :
-
Solvent optimization : Replace polar aprotic solvents (DMF) with dichloromethane to reduce hydrolysis of sulfonamide intermediates .
-
Catalyst screening : Test Pd(PPh₃)₄ for Suzuki couplings or triethylamine for acid scavenging .
-
Temperature control : Maintain reactions at 0–5°C during sulfonylation to prevent thermal degradation .
- Data Table : Comparison of Synthetic Yields Under Varied Conditions
| Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| THF, room temperature | 45 | 92% | |
| DCM, 0°C | 68 | 98% | |
| Ethanol reflux, NaHCO₃ | 32 | 85% |
Q. How does the compound interact with biological targets, and what assays resolve conflicting activity data?
- Mechanistic Studies :
- Enzyme inhibition assays : Test against carbonic anhydrase isoforms (CA-IX/XII) due to sulfonamide’s known affinity .
- Molecular docking : Use AutoDock Vina to model binding to CA active sites; prioritize poses with thiophene-sulfonyl groups in hydrophobic pockets .
- Contradiction Analysis :
- If IC₅₀ varies across studies (e.g., 10 nM vs. 1 µM), validate assay conditions (pH, cofactors) and compound purity (HPLC >95%) .
Q. What computational methods predict the compound’s electronic properties for materials science applications?
- Methodology :
- DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) to map HOMO/LUMO orbitals and bandgap energy, focusing on thiophene’s π-conjugation .
- Charge transport modeling : Apply Marcus theory to estimate hole/electron mobility in organic semiconductors .
Q. How can researchers address discrepancies in reported biological activity across cell lines?
- Hypothesis Testing :
- Cell line profiling : Screen against NCI-60 panel to identify sensitivity patterns (e.g., leukemia vs. solid tumors) .
- Metabolic stability : Assess hepatic microsomal degradation to rule out false negatives due to rapid clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
